molecular formula C12H9Br2N3O2 B15081174 2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide CAS No. 303083-34-3

2-Amino-3,5-dibromo-N'-(furan-2-ylmethylene)benzohydrazide

Cat. No.: B15081174
CAS No.: 303083-34-3
M. Wt: 387.03 g/mol
InChI Key: ZVRSJHNTFYOUOM-OMCISZLKSA-N
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Description

2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is a chemical compound with the molecular formula C12H9Br2N3O2 and a molecular weight of 387.032 g/mol . This compound is notable for its unique structure, which includes both bromine atoms and a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide typically involves the condensation of 2-amino-3,5-dibromobenzohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction can yield various de-brominated or hydrogenated products .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atoms and furan ring. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,5-dibromo-N’-(furan-2-ylmethylene)benzohydrazide is unique due to its combination of bromine atoms and a furan ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

303083-34-3

Molecular Formula

C12H9Br2N3O2

Molecular Weight

387.03 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9Br2N3O2/c13-7-4-9(11(15)10(14)5-7)12(18)17-16-6-8-2-1-3-19-8/h1-6H,15H2,(H,17,18)/b16-6+

InChI Key

ZVRSJHNTFYOUOM-OMCISZLKSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

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